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Compound of Interest
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Cat. No.: B15542723

A deep dive into the molecular interactions governing CPEB4 function reveals the critical role of
the me4 peptide in preventing pathological protein aggregation. This guide provides a
comparative analysis of the me4 peptide's specificity for Cytoplasmic Polyadenylation Element
Binding Protein 4 (CPEBA4), contextualized within the broader CPEB family, and supported by
experimental data on its functional effects.

The me4 peptide, a synthetic peptide mirroring the sequence of the neuron-specific microexon
4 of CPEB4, has emerged as a key player in maintaining the dynamic and reversible nature of
CPEB4 function. Research has demonstrated that the absence of this microexon is linked to
idiopathic autism spectrum disorder (ASD), where it leads to irreversible aggregation of
CPEBA4.[1][2][3] The me4 peptide's primary role is to inhibit this aggregation, ensuring that
CPEB4 can transition between its active and inactive states in response to neuronal signals.[1]

[2]

Functional Specificity: Inhibition of CPEB4
Aggregation

While quantitative binding affinity data (e.g., dissociation constant, K_d) for the direct
interaction of the me4 peptide with the CPEB4 protein is not available in the current body of
scientific literature, its functional specificity is evident from protein aggregation assays. The
presence of the me4 microexon prevents the formation of irreversible CPEB4 aggregates, a
process that is critical for its role in translational regulation.
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Below is a summary of experimental data demonstrating the effect of the me4 microexon on
the phase separation and aggregation properties of the N-terminal domain (NTD) of neuronal
CPEB4 (nCPEBA4).

. . Cloud Point (°C) Urea for o
Protein Variant . . Description
(mean % s.d., n=3) Dissolution (M)

The N-terminal
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CPEB4 containing the
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me4 microexon.
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condensates.
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aggregates.

Table 1: Comparison of the biophysical properties of the N-terminal domain of neuronal CPEB4
with (hnCPEB4-NTD) and without (hnCPEB4A4-NTD) the me4 microexon. The lower cloud point
and higher urea concentration required for dissolution of nCPEB4A4-NTD indicate its increased
propensity for irreversible aggregation. Data from Garcia-Cabau C, et al. Nature. 2025.

Comparative Analysis within the CPEB Family

The specificity of the me4 peptide for CPEB4 can be inferred by examining the diversity within
the CPEB protein family. Vertebrates have four CPEB proteins (CPEB1-4), which can be
divided into two subfamilies based on sequence homology and RNA binding preferences.

o CPEB1 Subfamily: Recognizes the canonical Cytoplasmic Polyadenylation Element (CPE)
with the consensus sequence UUUUAU.
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o CPEB2-4 Subfamily: This subfamily, which includes CPEB4, is characterized by highly
homologous C-terminal RNA-binding domains (>95% identity between mouse CPEB2, 3,
and 4). They exhibit broader RNA binding specificity, recognizing both the canonical CPE
and a "G-variant" with the sequence UUUUGU.

The N-terminal domains of the CPEB proteins, where the me4 microexon is located in CPEBA4,
are highly variable across the family. This sequence divergence strongly suggests that the me4
peptide’s interaction is specific to CPEB4 and is unlikely to have a similar function in CPEB1,
CPEB2, or CPEBS.

RNA Binding . oo
. Dissociation
. Specificity
Protein Constant (K_d) for Notes
(Consensus
RNA
Sequence)
UUUUAU (Canonical Most distant member
CPEB1 ~130 nM for CPE _
CPE) of the family.
High homology with
CPEB3 and CPEB4 in
CPEB2 UUUUAU, UUUUGU Not determined o
the RNA-binding
domain.
166 nM for SELEX
CPEB3 UUUUAU, UuuuGU
sequence 1904
100 nM for SELEX
sequence 1904~300 Contains the neuron-
nM for CPE- specific me4
CPEB4 UUUUAU, UUUUGU o _ o
containing octamers microexon in its N-
(RRM1-RRM2 terminal domain.

domains)

Table 2: Comparison of RNA binding specificities and affinities across the CPEB protein family.

Experimental Protocols
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The following are summaries of key experimental protocols used to assess the function of the

me4 microexon in CPEBA4.

Protein Expression and Purification

Recombinant N-terminal domains of neuronal CPEB4 (nCPEB4-NTD and nCPEB4A4-NTD)
were expressed in E. coli and purified using standard chromatography techniques. The identity

and purity of the proteins were confirmed by mass spectrometry and SDS-PAGE.

In Vitro Phase Separation and Aggregation Assays

Cloud Point Measurement: Purified proteins at a concentration of 30 uM in a buffer
containing 100 mM NaCl were subjected to a temperature gradient. The cloud point, the
temperature at which the solution becomes turbid due to protein condensation, was
measured by monitoring the absorbance at 340 nm.

Multimer Dissolution Assay: Protein multimers were formed at a concentration of 100 uM at
5°C. The concentration of urea required to dissolve these multimers was determined,
providing a measure of their stability.

Cell-Based Aggregation Assay

Cell Culture and Transfection: Mouse neuroblastoma (N2a) cells were cultured under
standard conditions. Cells were transiently transfected with plasmids expressing either
NCPEB4-GFP or nCPEB4A4-GFP.

Fluorescence Microscopy: After a period of expression, the cells were fixed. The formation of
intracellular protein aggregates (foci) was visualized and quantified using fluorescence
microscopy. The number of foci per cell was counted to compare the aggregation propensity
of the two CPEB4 variants.

Visualizing the Molecular Landscape

The following diagrams illustrate the key concepts discussed in this guide.
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Caption: Role of me4 in CPEB4 aggregation.

© 2025 BenchChem. All rights reserved.

5/7 Tech Support


https://www.benchchem.com/product/b15542723?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Generate Expression Constructs:
- NCPEB4-GFP
- NCPEB4A4-GFP

—

Click to download full resolution via product page

Caption: Cell-based aggregation assay workflow.

In conclusion, while direct quantitative binding data for the me4 peptide and CPEB4 is lacking,
the available evidence strongly supports a highly specific functional interaction. This interaction
is crucial for preventing the pathological aggregation of CPEB4, thereby maintaining its proper
function in neuronal translational control. The unique presence of the me4 microexon in
CPEBA4, coupled with the sequence divergence of the N-terminal domains across the CPEB
family, underscores the specificity of this regulatory mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://researchprofiles.ku.dk/en/publications/mis-splicing-of-a-neuronal-microexon-promotes-cpeb4-aggregation-i/
https://hub.hku.hk/handle/10722/353898
https://hub.hku.hk/handle/10722/353898
https://pubmed.ncbi.nlm.nih.gov/39633052/
https://pubmed.ncbi.nlm.nih.gov/39633052/
https://www.benchchem.com/product/b15542723#me4-peptide-specificity-for-cpeb4
https://www.benchchem.com/product/b15542723#me4-peptide-specificity-for-cpeb4
https://www.benchchem.com/product/b15542723#me4-peptide-specificity-for-cpeb4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

